1-PHENYL-4-PENTYN-1-ONE
Overview
Description
1-PHENYL-4-PENTYN-1-ONE: is an organic compound with the molecular formula C11H10O 1-phenylpent-4-yn-1-one . This compound is characterized by the presence of a phenyl group attached to a pentynone structure, making it a versatile intermediate in organic synthesis .
Mechanism of Action
In a study, it was found that under the action of an excess of trifluoromethanesulfonic acid, 1-aryl-5-phenylpent-4-en-2-yn-1-ones cyclize intramolecularly to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones . The reaction proceeds at room temperature for 1 hour with 50–60% yields . This suggests that 1-phenylpent-4-yn-1-one might undergo similar reactions under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-4-PENTYN-1-ONE typically involves the reaction of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reagents and conditions but with optimized parameters for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-4-PENTYN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpentynones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-PHENYL-4-PENTYN-1-ONE is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules .
Comparison with Similar Compounds
4-Pentyn-1-ol: An alkyne alcohol used in polymerization reactions and as a starting reagent in the synthesis of antimicrobial metabolites.
1-Phenyl-4-penten-1-yne: A compound with a similar structure but with a double bond instead of a triple bond, used in organic synthesis.
Uniqueness: 1-PHENYL-4-PENTYN-1-ONE is unique due to its combination of a phenyl group and a pentynone structure, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-phenylpent-4-yn-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATLFAJLNPTNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.